molecular formula C17H29P B093824 2,4,6-Tritert-butylphosphinine CAS No. 17420-29-0

2,4,6-Tritert-butylphosphinine

Cat. No.: B093824
CAS No.: 17420-29-0
M. Wt: 264.4 g/mol
InChI Key: GHJQOVICJOEYAD-UHFFFAOYSA-N
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Description

2,4,6-Tritert-butylphosphinine, also known as 2,4,6-tri-tert-butylphosphorin, is an organophosphorus compound with the molecular formula C17H29P and a molecular weight of 264.39 g/mol . This compound is characterized by the presence of three tert-butyl groups attached to the phosphorin ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tritert-butylphosphinine typically involves the reaction of tert-butyl-substituted precursors with phosphorus-containing reagents. One common method involves the reaction of 2,4,6-tri-tert-butylphenol with phosphorus trichloride (PCl3) under controlled conditions to form the desired phosphorin compound . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tritert-butylphosphinine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include phosphine oxides, phosphine derivatives, and various substituted phosphorins, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,4,6-Tritert-butylphosphinine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can stabilize metal complexes and enhance catalytic activity.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.

    Industry: It is used in the synthesis of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 2,4,6-Tritert-butylphosphinine involves its interaction with molecular targets through its phosphorus atom and tert-butyl groups. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects. The compound’s unique structure allows it to participate in specific chemical reactions and pathways, making it a valuable tool in research and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,4,6-Tritert-butylphosphinine include:

Uniqueness

This compound is unique due to its specific arrangement of tert-butyl groups around the phosphorin ring, which imparts distinct steric and electronic properties. These properties influence its reactivity, stability, and interactions with other molecules, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2,4,6-tritert-butylphosphinine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29P/c1-15(2,3)12-10-13(16(4,5)6)18-14(11-12)17(7,8)9/h10-11H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJQOVICJOEYAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=PC(=C1)C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90169791
Record name Phosphorin, 2,4,6-tris(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90169791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17420-29-0
Record name Phosphorin, 2,4,6-tris(1,1-dimethylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017420290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorin, 2,4,6-tris(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90169791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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